4-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-methoxypyridine-3-carbonitrile
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Description
4-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-methoxypyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H15Cl2N3OS and its molecular weight is 452.35. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Pyranopyrazole derivatives, including compounds with chlorophenyl groups, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. The studies utilize electrochemical techniques, weight loss measurement, and theoretical studies (Density Functional Theory - DFT) to assess inhibition efficiency and mechanism, demonstrating high inhibition efficiency in specific conditions (Yadav et al., 2016).
Spectroscopic Analysis and Structural Characterization
Research into chloro and methoxymethyl-substituted pyridine carbonitriles involves their synthesis, structural analysis using X-ray diffraction, and spectroscopic analysis (IR, NMR, UV–Vis). These studies provide insight into the optical properties and potential applications of these compounds in material science and chemical synthesis (Jukić et al., 2010).
Antimicrobial and Anticancer Activities
Novel compounds containing chlorophenyl and pyridine carbonitrile groups have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies involve in vitro assays against various bacterial and fungal strains, as well as human tumor cell lines, indicating the potential biomedical applications of these compounds (Hussein et al., 2015).
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-methoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3OS/c1-13-21(30-23(27-13)15-5-9-17(25)10-6-15)20-11-18(14-3-7-16(24)8-4-14)19(12-26)22(28-20)29-2/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCABHYRNJLIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=NC(=C(C(=C3)C4=CC=C(C=C4)Cl)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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